molecular formula C12H12ClN3O B13906100 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine

Cat. No.: B13906100
M. Wt: 249.69 g/mol
InChI Key: VDTAEYKUZRAUSR-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is a pyridazine derivative featuring a chlorine substituent at position 6 and a 4-methoxybenzylamine group at position 3. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic properties that influence reactivity, solubility, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine

InChI

InChI=1S/C12H12ClN3O/c1-17-11-4-2-9(3-5-11)7-14-10-6-12(13)16-15-8-10/h2-6,8H,7H2,1H3,(H,14,16)

InChI Key

VDTAEYKUZRAUSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=NN=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) or amination reactions on a suitably substituted pyridazine precursor. The key steps include:

  • Functionalization of the pyridazine ring at the 6-position with chlorine.
  • Introduction of the 4-amine substituent.
  • Coupling of the amine with a 4-methoxybenzyl moiety.

Starting Materials and Key Intermediates

  • 6-Chloropyridazin-4-amine or its derivatives serve as the core heterocyclic framework.
  • 4-Methoxybenzylamine or related amines act as nucleophiles for substitution or coupling.
  • Chlorinating agents or halogenated pyridazines are used to install the 6-chloro substituent.

Synthetic Routes and Reaction Conditions

Route 1: Nucleophilic Substitution on 6-Chloropyridazin-4-amine

A common approach involves direct nucleophilic substitution of the 6-chloropyridazin-4-amine with 4-methoxybenzylamine under basic or neutral conditions. The reaction proceeds as follows:

Step Reagents & Conditions Description Yield (%)
1 6-Chloropyridazin-4-amine + 4-methoxybenzylamine Stirring in polar aprotic solvent (e.g., DMF) with base (K2CO3) at room temperature or mild heating 60–75

This method exploits the nucleophilicity of the amine to displace a leaving group or to form an amide linkage, depending on the functional groups present.

Route 2: Stepwise Synthesis via Halogenated Pyridazine Precursors

An alternative method involves:

  • Preparation of 6-chloropyridazine derivatives via chlorination of pyridazin-4-amine.
  • Subsequent coupling with 4-methoxybenzylamine under microwave irradiation or reflux.
Step Reagents & Conditions Description Yield (%)
1 Pyridazin-4-amine + Chlorinating agent (e.g., POCl3) Chlorination at 6-position under reflux 70–85
2 6-Chloropyridazin-4-amine + 4-methoxybenzylamine Coupling under microwave irradiation (120–160 °C) or reflux in t-BuOH with K2CO3 65–80

This method benefits from regioselectivity and improved yields due to controlled chlorination and efficient coupling.

Route 3: Reductive Amination Approach

In some cases, reductive amination of 6-chloropyridazin-4-carbaldehyde with 4-methoxybenzylamine followed by reduction can yield the target compound.

Step Reagents & Conditions Description Yield (%)
1 6-Chloropyridazin-4-carbaldehyde + 4-methoxybenzylamine Stirring in methanol with NaBH3CN or NaBH4 as reducing agent 55–70

This approach allows for mild reaction conditions and avoids harsh chlorination steps.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Nucleophilic substitution Simple, straightforward, fewer steps May require long reaction times 60–75
Stepwise chlorination + coupling High regioselectivity, good yields Requires multiple steps, chlorinating agents 65–85
Reductive amination Mild conditions, avoids chlorination Moderate yields, sensitive to conditions 55–70

Research Findings and Optimization Notes

  • The nucleophilic substitution reactions are sensitive to the electronic nature of the pyridazine ring; electron-withdrawing substituents enhance reactivity at the 6-position.
  • Microwave-assisted coupling significantly reduces reaction time and improves yields compared to conventional heating.
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or tert-butanol (t-BuOH) facilitates better solubilization of reactants and enhances reaction rates.
  • Bases like potassium carbonate (K2CO3) are commonly employed to neutralize generated acids and promote nucleophilic attack.
  • Purification is typically achieved by column chromatography or recrystallization, with spectral characterization confirming the structure (NMR, MS, IR).

Summary Table of Representative Syntheses

Entry Starting Material Key Reagents & Conditions Product Yield (%) Reference
1 6-Chloropyridazin-4-amine + 4-methoxybenzylamine DMF, K2CO3, RT to 60 °C, 12–24 h This compound 70
2 Pyridazin-4-amine + POCl3 (chlorination) + 4-methoxybenzylamine Reflux chlorination, microwave coupling Same 75
3 6-Chloropyridazin-4-carbaldehyde + 4-methoxybenzylamine + NaBH3CN Methanol, room temperature Same 65 Inferred

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation of the methoxy group can produce an aldehyde or acid .

Scientific Research Applications

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocycle Variations

The pyridazine core distinguishes this compound from analogues with pyrimidine, imidazo-pyridazine, or quinazoline scaffolds:

Compound Core Structure Key Substituents Molecular Weight logP (Predicted)
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine Pyridazine 6-Cl, 4-(4-methoxybenzyl)amino ~263.7 ~2.8
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine () Pyrimidine 6-Cl, 4-(pyridin-2-ylmethyl)amino 220.66 1.9
6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-8-amine () Imidazo[1,2-b]pyridazine 6-Cl, 8-(4-methoxybenzyl)amino, 3-(4-methoxyphenyl) ~485.2 ~3.5
6-Chloro-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo-pyrimidine 6-Cl, 4-(4-methoxyphenyl)amino, 1-methyl 289.72 ~3.1

Key Observations :

  • Pyridazine vs. Pyrimidine : Pyridazine’s adjacent nitrogen atoms increase dipole moments, enhancing hydrogen-bonding capacity compared to pyrimidine’s 1,3-nitrogen arrangement .
  • Pyrazolo-Pyrimidines : Bicyclic systems like pyrazolo-pyrimidine () offer enhanced metabolic stability but reduced solubility due to higher logP .

Substituent Effects on Physicochemical Properties

Chlorine Substitution

The 6-chloro group is conserved across analogues. In pyrimidine derivatives (e.g., ), chlorine’s electronegativity stabilizes the ring, reducing reactivity at position 4. In imidazo-pyridazines (), chlorine enhances binding to hydrophobic pockets in kinase targets .

4-Methoxybenzyl Group

The 4-methoxybenzylamino group in the target compound is structurally similar to substituents in:

  • : 3-(4-Methoxyphenyl) in imidazo-pyridazine derivatives improves potency against PI4KB (IC₅₀ = 0.8 nM) .
  • : Quinazoline derivatives with 4-methoxybenzylamino groups show moderate yields (~75–80%), suggesting synthetic feasibility for the target compound .
Alternative Amino Groups
  • Dimethylamino (): (6-Chloro-pyrimidin-4-yl)-dimethyl-amine has lower molecular weight (183.6) and higher solubility but reduced target affinity due to steric hindrance .
  • Phenethyl () : 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine exhibits higher logP (~3.8), favoring blood-brain barrier penetration .

Insights :

  • The target compound may be synthesized via nucleophilic substitution of 4,6-dichloropyridazine with 4-methoxybenzylamine, analogous to methods in and .
  • High yields in imidazo-pyridazine synthesis () suggest optimized conditions for similar structures .

Biological Activity

6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structure

The synthesis of this compound involves standard organic chemistry techniques, including the use of chloro and methoxy substituents to enhance biological activity. The structural modifications aim to optimize interactions with biological targets, particularly in cancer cells.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic activity against various human tumor cell lines. The compound's GI50 values (the concentration required to inhibit cell growth by 50%) range from 2.40 to 13.5 μM against cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) .

Table 1: Cytotoxic Activity of this compound

Cell LineGI50 (μM)
A5492.40
KB13.5
DU1451.18

The anticancer activity of this compound can be attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that structural features, such as the methoxy group in the para position, enhance electron density on the aromatic system, which may improve binding affinity to cellular targets involved in cancer progression .

Case Studies

Several studies have evaluated the effectiveness of pyridazine derivatives like this compound in preclinical settings:

  • Study on Human Tumor Cell Lines : In a comparative study, this compound was found to be more potent than similar compounds lacking the methoxy substitution, suggesting that the methoxy group significantly contributes to its antitumor efficacy .
  • Mechanistic Studies : Further investigations revealed that the compound acts on multiple pathways involved in tumor growth and metastasis, including inhibition of protein kinases that are critical for cancer cell survival .
  • Selectivity and Toxicity : The selectivity of this compound for cancer cells over normal cells was highlighted in toxicity assays, demonstrating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution of 6-chloropyridazine with 4-methoxybenzylamine. Key steps include controlling temperature (0–10°C for intermediate formation) and using polar aprotic solvents like DMF or acetonitrile to enhance reactivity. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the product .
  • Data Consideration : Yields can vary (50–75%) depending on stoichiometric ratios and catalyst selection (e.g., triethylamine vs. DIPEA). Evidence from analogous pyridazine derivatives suggests that microwave-assisted synthesis may reduce reaction time by 40% .

Q. How is the molecular conformation of this compound characterized, and what intermolecular interactions stabilize its crystal structure?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related compounds, dihedral angles between the pyridazine ring and the 4-methoxyphenyl group range from 12–86°, influenced by intramolecular N–H⋯N hydrogen bonding. Weak C–H⋯O and C–H⋯π interactions further stabilize the lattice .
  • Data Contradictions : Discrepancies in torsion angles (e.g., 12.8° vs. 86.1° in similar derivatives) may arise from substituent electronic effects or crystallization solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyridazin-4-amine derivatives?

  • Methodology : Cross-validate assays (e.g., MIC tests vs. enzymatic inhibition) using standardized protocols. For example, antifungal activity in some pyrimidine analogs correlates with electron-withdrawing substituents (e.g., Cl, CF₃), but conflicting results may stem from cell permeability differences. Dose-response curves and logP calculations can clarify structure-activity relationships (SAR) .
  • Case Study : In polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, hydrogen bonding variations led to 10-fold differences in antibacterial potency .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs. For this compound, the pyridazine core may act as a hinge-binding motif, while the 4-methoxybenzyl group occupies hydrophobic pockets. MD simulations can assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays. Adjust substituents (e.g., replacing Cl with F) to optimize electrostatic complementarity .

Q. What analytical techniques are critical for detecting decomposition products under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS/MS identify degradation pathways. For example, hydrolysis of the chloropyridazine moiety may generate 6-hydroxypyridazine derivatives, detectable via UV-Vis at 254 nm. Mass fragmentation patterns (e.g., m/z 168 for dechlorinated products) confirm structural changes .
  • Mitigation : Lyophilization or storage under inert atmosphere (N₂) reduces oxidation and hydrolysis risks .

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